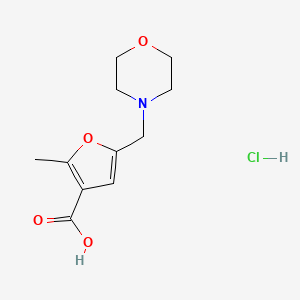![molecular formula C11H15Cl2N3 B3086076 [1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1158481-95-8](/img/structure/B3086076.png)
[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrazoles have gained prominence in medicinal chemistry due to their versatile pharmacological properties. As a scaffold, “[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride” offers potential for drug development. Researchers have explored its use in designing novel compounds with therapeutic applications. For instance, it has been investigated as an antiviral agent against certain viruses .
Green Synthesis
Researchers have developed green synthetic routes for pyrazole derivatives, including “[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride.” Green chemistry principles emphasize sustainability, reduced environmental impact, and atom economy. Microwave-assisted synthesis and other eco-friendly methods have been explored .
Biological Activity
The pyrazole scaffold contributes to the biological activity of compounds. Researchers have studied the pharmacological functions of pyrazole derivatives, including their antimicrobial, antifungal, and antiviral properties. For example, some pyrazole-based compounds exhibit antifungal activity .
Safety and Hazards
“[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338 . It is classified as Eye Irritant 2 and Skin Irritant 2 . It belongs to storage class code 11, which is for combustible solids .
Orientations Futures
The future directions for “[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride” and similar compounds could involve further exploration of their potential applications in various fields of science, particularly in drug discovery and medicinal chemistry . More research is needed to fully understand their synthesis, properties, and mechanisms of action.
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives have a wide range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Mode of Action
It’s known that the pyrazole ring is a versatile lead molecule in medicinal chemistry and is part of many therapeutic agents . The pyrazole ring can interact with various enzymes and receptors in the body through its nitrogen atoms and the hydrogen atoms attached to them .
Biochemical Pathways
For instance, anti-inflammatory and analgesic activities suggest possible interactions with cyclooxygenase enzymes and related inflammatory pathways .
Result of Action
The wide range of biological activities associated with pyrazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-11(9-14-8-4-7-13-14)10-5-2-1-3-6-10;;/h1-8,11H,9,12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCYZNNNLUGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3085997.png)


![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)



![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086022.png)
amine hydrochloride](/img/structure/B3086029.png)
amine hydrochloride](/img/structure/B3086042.png)
![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)

amine hydrochloride](/img/structure/B3086063.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)